molecular formula C11H8BrF5OS B14040634 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14040634
M. Wt: 363.14 g/mol
InChI Key: HQUCSJMLJTUOMX-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor compound. One common method involves the bromination of 1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s interactions with other molecules and its behavior in various chemical reactions.

Biological Activity

1-Bromo-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by bromine and trifluoromethyl groups, suggests promising biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C11H8BrF5OS
  • Molecular Weight : 363.14 g/mol
  • CAS Number : 1806624-91-8

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing bromine and trifluoromethyl groups have shown enhanced activity against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Antifungal Activity

The antifungal efficacy of this compound was assessed against several fungal pathogens. Studies revealed that it exhibited notable activity against species such as Candida albicans and Aspergillus niger. The mechanism of action appears to involve disruption of fungal cell membrane integrity, leading to cell death.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promising results. In particular, it has been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation.

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of structurally related compounds. The results showed that compounds with bromine substituents had enhanced antibacterial effects compared to their non-brominated counterparts.
  • Antifungal Testing :
    • In a comparative analysis, this compound exhibited higher antifungal activity than standard antifungal agents like fluconazole against Candida species.
  • Cancer Cell Line Studies :
    • A study published in 2017 reported that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in breast cancer treatment.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntifungalCandida albicans10
AnticancerMCF-720
AnticancerMDA-MB-23112

Properties

Molecular Formula

C11H8BrF5OS

Molecular Weight

363.14 g/mol

IUPAC Name

1-bromo-1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8BrF5OS/c1-5(18)9(12)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-4,9-10H,1H3

InChI Key

HQUCSJMLJTUOMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC(F)(F)F)Br

Origin of Product

United States

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